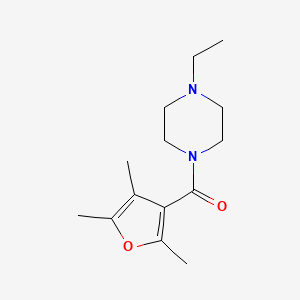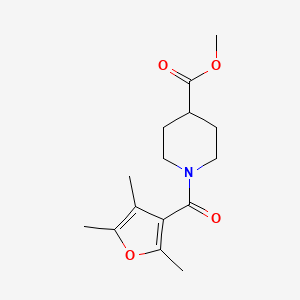![molecular formula C12H15FN2O B7504085 3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7504085.png)
3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea is a chemical compound that belongs to the class of urea-based compounds. It is commonly known as TAK-659 and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. Inhibition of BTK activity has been shown to be effective in the treatment of B-cell malignancies and autoimmune disorders.
Mecanismo De Acción
TAK-659 inhibits BTK activity by binding to the enzyme's active site, thereby preventing its phosphorylation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and subsequent apoptosis of B-cells. TAK-659 has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in B-cells. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It has a well-established synthesis method and is commercially available. TAK-659 has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, TAK-659 has some limitations in lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. TAK-659 also has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of TAK-659. One potential direction is to investigate its therapeutic potential in other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its combination therapy with other drugs for enhanced efficacy. Additionally, further studies are needed to elucidate its pharmacokinetics and potential off-target effects.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in various diseases. Its well-established synthesis method and extensive preclinical studies make it a promising candidate for further research. However, its limitations in lab experiments and potential off-target effects should be carefully considered. Further research is needed to fully understand its therapeutic potential and future directions.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction between 3-fluorobenzylamine and cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then treated with methyl isocyanate to yield the final product. The synthesis method is well-established and has been reported in various scientific journals.
Propiedades
IUPAC Name |
3-cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-15(12(16)14-11-5-6-11)8-9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATJDDOOCBQTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-Chlorophenyl)propanoylamino]terephthalic acid](/img/structure/B7504002.png)




![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)


![2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B7504049.png)
![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)

![(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-(1H-indol-3-yl)acetate](/img/structure/B7504074.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)
